molecular formula C19H17N3O3 B2969820 (E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035005-03-7

(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2969820
CAS No.: 2035005-03-7
M. Wt: 335.363
InChI Key: LUYBBPZADGJNTK-CMDGGOBGSA-N
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Description

The compound “(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one” features a prop-2-en-1-one backbone substituted with a pyrrolidine ring bearing a 1,2,4-oxadiazole moiety and a phenyl group, as well as a furan-2-yl group. This structure combines electron-rich (furan) and heterocyclic (oxadiazole, pyrrolidine) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18(9-8-15-7-4-10-24-15)22-11-16(14-5-2-1-3-6-14)17(12-22)19-20-13-25-21-19/h1-10,13,16-17H,11-12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYBBPZADGJNTK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C=CC2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(CN1C(=O)/C=C/C2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an oxadiazole ring, a pyrrolidine moiety, and a furan substituent. The molecular formula is C17_{17}H16_{16}N4_{4}O2_{2}, and its molecular weight is approximately 312.33 g/mol. The oxadiazole ring is known for its role in enhancing biological activity due to its electron-withdrawing properties.

Antiviral Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant antiviral activity. For instance, synthesized 1,3,4-oxadiazole derivatives have been evaluated against various viruses including Herpes Simplex Virus (HSV) and Feline Herpes Virus. In particular, compounds similar to the target compound showed effective inhibition against HSV with IC50_{50} values ranging from 5 to 20 µg/mL .

Table 1: Antiviral Activity of Oxadiazole Derivatives

CompoundVirus TypeIC50_{50} (µg/mL)
5-(4-amino-3-ethyl...HSV10
5-(4-amino-3-phenyl...)Feline Herpes Virus15
Target CompoundHSVTBD

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been extensively studied. The target compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it possesses a broad spectrum of antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various strains.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli40
Bacillus cereus15

Anticancer Activity

Recent research highlights the potential anticancer effects of the compound. Studies conducted on various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) have demonstrated that the target compound exhibits significant cytotoxicity with IC50_{50} values ranging from 5 to 30 µg/mL .

Table 3: Anticancer Activity

Cell LineIC50_{50} (µg/mL)
MCF712
HCT11615
HepG210

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives where the target compound was included in a broader investigation into their biological activities. The study concluded that modifications on the oxadiazole ring significantly influenced both the potency and selectivity against cancer cell lines .

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole vs. Imidazole/Pyrazole/Triazole : The 1,2,4-oxadiazole in the target compound acts as a bioisostere for carboxylic acid derivatives, offering metabolic stability compared to more labile groups (e.g., esters). In contrast, imidazole (basic) and triazole (H-bonding) in analogs may enhance target binding but reduce stability .
  • Furan vs. Dichlorophenyl or adamantyl groups in analogs prioritize lipophilicity and membrane permeability .
  • Pyrrolidine Ring : The pyrrolidine moiety in the target compound may enhance solubility compared to adamantyl or rigid aromatic systems .

Hypothetical Comparisons Based on Substituent Effects :

Property Target Compound Compound Compound
Lipophilicity (LogP) Moderate (furan, oxadiazole) Low (imidazole, methylphenyl) High (adamantyl, pyrazole)
Metabolic Stability High (oxadiazole resistance to hydrolysis) Moderate (imidazole susceptibility) Moderate (pyrazole stability)
Solubility Moderate (pyrrolidine enhances aqueous solubility) Moderate Low (adamantyl reduces solubility)
Bioactivity Potential antimicrobial/kinase inhibition Likely kinase inhibition Possible CNS activity

Notes:

  • The dichlorophenyl analog may exhibit enhanced antibacterial activity due to electron-withdrawing groups, similar to findings in cocoa bean extracts (Table 1, ), though direct evidence is lacking.
  • Furan-containing compounds are prone to oxidative metabolism, whereas adamantyl groups may prolong half-life .

Analytical Techniques

  • HPLC-ESI-MSn : Used for metabolite profiling in analogs (e.g., Table 3 in ), applicable to the target compound for purity assessment.
  • X-ray Diffraction : Critical for confirming stereochemistry (e.g., E/Z isomerism in prop-2-en-1-one derivatives) .

Q & A

Q. What synthetic strategies are effective for preparing (E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one?

Answer:

  • Key Steps :
    • Pyrrolidine Core Formation : Use cyclocondensation of γ-ketoesters with amino alcohols under reflux conditions (e.g., ethanol, 12–24 hours) to construct the pyrrolidine ring .
    • Oxadiazole Ring Installation : Employ a nitrile oxide cycloaddition with a substituted amidoxime precursor, followed by dehydration using POCl₃ or PCl₃ .
    • Chalcone Linker (Prop-2-en-1-one) : Utilize Claisen-Schmidt condensation between a furan-2-carbaldehyde and a ketone-functionalized pyrrolidine intermediate under basic conditions (e.g., NaOH/EtOH) .
  • Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize this compound spectroscopically?

Answer:

  • 1H/13C NMR : Identify key signals:
    • Furan protons : δ 6.3–7.5 ppm (coupling constants for E-configuration: J = 15–16 Hz for α,β-unsaturated ketone) .
    • Pyrrolidine protons : δ 2.5–4.0 ppm (multiplet for N-substituted pyrrolidine) .
    • Oxadiazole : Absence of NH signals; carbonyl carbons at δ 165–175 ppm .
  • IR : Confirm α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and confirm E-configuration (as in analogous chalcone derivatives) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved?

Answer:

  • Hypothesis Testing :
    • If NMR coupling constants deviate from expected E-configuration values (e.g., J < 15 Hz), assess possible Z-isomer contamination via NOESY (nuclear Overhauser effect between furan and pyrrolidine protons) .
    • For ambiguous oxadiazole signals, use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign quaternary carbons .
  • Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction (e.g., as demonstrated for pyrazole-chalcone hybrids) .

Q. What computational methods predict the reactivity of the 1,2,4-oxadiazole ring in biological systems?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites on the oxadiazole ring. For example, electron-withdrawing groups on pyrrolidine may increase electrophilicity at C-5 of oxadiazole .
    • Simulate hydrolysis pathways under physiological conditions (e.g., aqueous acidic/basic environments) .
  • Molecular Docking : Model interactions with target enzymes (e.g., viral proteases) to predict binding affinity and guide SAR studies .

Q. How to design experiments to analyze structure-activity relationships (SAR) for antiviral activity?

Answer:

  • Variable Substituents :
    • Pyrrolidine : Replace phenyl with electron-deficient aromatics (e.g., 4-fluorophenyl) to modulate lipophilicity .
    • Oxadiazole : Introduce methyl/trifluoromethyl groups to test steric/electronic effects on target binding .
  • Biological Assays :
    • In vitro : Measure IC₅₀ against viral replication (e.g., influenza A) using plaque reduction assays.
    • Cytotoxicity : Compare selectivity indices (CC₅₀/IC₅₀) in mammalian cell lines (e.g., MDCK) .

Notes for Methodological Rigor

  • Reproducibility : Document solvent purity (HPLC-grade) and control moisture-sensitive steps (e.g., oxadiazole cyclization) under inert atmosphere .
  • Data Validation : Cross-reference NMR assignments with literature analogs (e.g., pyrazole-chalcone hybrids in ).

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